4-Chloro-7,8-dihydroquinolin-5(6H)-one
Description
Properties
CAS No. |
1823355-08-3 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C9H8ClNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h4-5H,1-3H2 |
InChI Key |
QCKVPCBDAXENKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CC(=C2C(=O)C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dihydroquinolin 5 6h One and Chloroquinoline Derivatives
Strategies for Constructing the Dihydroquinolinone Core
The formation of the fundamental dihydroquinolinone structure can be achieved through a variety of synthetic strategies, ranging from classical multi-step procedures to modern catalytic and one-pot reactions.
Classical and Established Synthetic Approaches (e.g., Multi-step procedures)
Traditional methods for constructing the dihydroquinolinone core often involve multi-step sequences that have been refined over time. These approaches, while sometimes lengthy, are robust and have been widely used for the synthesis of a variety of quinoline (B57606) derivatives.
One classical approach is the Skraup synthesis , which typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline. pharmaguideline.comwikipedia.orgiipseries.org While primarily used for quinolines, modifications of this reaction can be adapted for the synthesis of dihydroquinolines. acs.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation. pharmaguideline.com
Another established method is the Borsche–Drechsel cyclization . This reaction is used to synthesize tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. drugfuture.comwikipedia.orgwikiwand.com This method provides a pathway to carbazole (B46965) derivatives, which are structurally related to the dihydroquinolinone core.
A more direct multi-step synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives involves the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. rsc.org Conversely, alkyl-substituted 3-aminocyclohex-2-enones can be reacted with β-ethoxy-αβ-unsaturated aldehydes or ketones to yield the desired dihydroquinolinone structure. rsc.org A patented method describes the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione (B196179) or its derivatives in the presence of a base catalyst, followed by the addition of ammonium (B1175870) acetate (B1210297) or aqueous ammonia. google.com
| Classical Method | Reactants | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, often violent. pharmaguideline.comwikipedia.org |
| Borsche–Drechsel Cyclization | Cyclohexanone Arylhydrazone, Acid Catalyst | Primarily for tetrahydrocarbazoles. drugfuture.comwikipedia.org |
| Reaction with Cyclohexane-1,3-diones | Cyclohexane-1,3-dione, β-amino-αβ-unsaturated aldehyde/ketone | Direct route to the dihydroquinolinone core. rsc.org |
Cascade and One-Pot Methodologies (e.g., Aryne-mediated cascade reactions, Four-component reactions)
Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of cascade and one-pot reactions for the construction of complex molecules like dihydroquinolinones. These methods combine multiple reaction steps into a single operation, avoiding the need for isolation of intermediates.
Aryne-mediated cascade reactions have emerged as a powerful tool for the synthesis of dihydroquinolinone derivatives. One such method involves the reaction of o-silylaryl triflates with pyrazolidinones, which proceeds through the in situ formation of an aryne intermediate. nih.gov This is followed by the addition of the pyrazolidinone, N–N bond cleavage, and an intramolecular C–C bond formation/annulation to yield the dihydroquinolinone structure. nih.gov This one-pot protocol offers broad substrate scope and mild reaction conditions. nih.gov
Four-component reactions provide another efficient route to highly substituted dihydroquinolines. For instance, the condensation of malononitrile (B47326), a naphthol or resorcinol (B1680541) derivative, various aldehydes, and ammonium acetate in an aqueous medium under ultrasound irradiation can produce dihydroquinolines in high yields. researchgate.net
An iridium-catalyzed annulation of chalcones with sulfonyl azides via a cascade C–H amidation and intramolecular aza-Michael addition has also been developed, affording 2-aryl-2,3-dihydro-4-quinolones in good yields. rsc.org This one-pot reaction features the formation of two C-N bonds in a single operation. rsc.org
| One-Pot Method | Key Reactants | Advantages |
| Aryne-Mediated Cascade | o-Silylaryl triflates, Pyrazolidinones | Multi-step transformation in one pot, broad substrate scope. nih.gov |
| Four-Component Reaction | Malononitrile, Naphthol/Resorcinol, Aldehydes, Ammonium Acetate | High yields, short reaction times, environmentally friendly (aqueous medium). researchgate.net |
| Iridium-Catalyzed Cascade | Chalcones, Sulfonyl azides | Formation of two C-N bonds in one pot, readily available starting materials. rsc.org |
Catalytic Approaches in Dihydroquinolinone Synthesis (e.g., Copper-catalyzed, Cerium-catalyzed, Organocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. Various catalytic systems have been employed for the synthesis of the dihydroquinolinone core.
Copper-catalyzed methods have been developed for the synthesis of trifluoromethylated dihydroquinolinones through a cascade radical addition/cyclization of N-phenylcinnamamides with Togni's reagents using CuI as the catalyst. mdpi.com
Other transition metals like palladium and iridium have also been extensively used. Palladium catalysts are effective in the alkylarylation of acrylamides with unactivated alkyl halides to synthesize dihydroquinolinones. mdpi.com Iridium catalysts have been utilized in the cascade C–H amidation and intramolecular aza-Michael addition of chalcones and sulfonyl azides. rsc.org
Organocatalysis , which uses small organic molecules as catalysts, has also been applied to the asymmetric synthesis of dihydroisoquinolinones. For example, a quinine-based squaramide organocatalyst can be used in a one-pot aza-Henry–hemiaminalization–oxidation sequence to produce trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and enantioselectivities. nih.gov Another approach utilizes a bifunctional squaramide-based organocatalyst for the asymmetric [4+2]‐cyclization of 2‐amino‐β‐nitrostyrenes with azlactones to create chiral 3,4‐dihydroquinoline‐2‐ones. scilit.com
| Catalyst Type | Example Reaction | Key Features |
| Copper-catalyzed | Cascade radical addition/cyclization of N-phenylcinnamamides | Synthesis of functionalized dihydroquinolinones. mdpi.com |
| Palladium-catalyzed | Alkylarylation of acrylamides | Utilizes readily available starting materials. mdpi.com |
| Iridium-catalyzed | Cascade C–H amidation and aza-Michael addition | High atom economy and step efficiency. rsc.org |
| Organocatalysis | Asymmetric [4+2]‐cyclization | Enantioselective synthesis of chiral dihydroquinolinones. nih.govscilit.com |
Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-free conditions, Recyclable catalysts)
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.
Solvent-free conditions represent a significant step towards greener synthesis. The synthesis of 1,4,5,6,7,8-hexahydroquinolin-5-one derivatives has been achieved in excellent yields by reacting chalcones and 1,3-cyclohexanedione in the presence of ammonium acetate without any solvent. researchgate.net This method offers the advantages of mild reaction conditions and a simple protocol. researchgate.net
The use of recyclable catalysts is another key aspect of green chemistry. While specific examples for the synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are not abundant, the development of recyclable homogeneous catalysts, such as those anchored on soluble organic supports, is a promising area of research. uu.nl These catalysts can be separated from the product mixture by techniques like nanofiltration and reused, reducing waste and cost. uu.nl Furthermore, the use of water as a solvent, as seen in some four-component reactions, aligns with green chemistry principles. researchgate.net
Regioselective Introduction of Chlorine and Ketone Functionalities
Once the dihydroquinolinone core is constructed, the next critical step is the regioselective introduction of the chlorine atom at the 4-position and ensuring the presence of the ketone at the 5-position.
Chlorination Techniques for Quinoline and Dihydroquinoline Systems (e.g., Using phosphoryl chloride/phosphorus pentachloride)
The introduction of a chlorine atom onto a quinoline or dihydroquinoline ring system is a common transformation. A widely used reagent for this purpose is phosphoryl chloride (POCl₃) , often in combination with phosphorus pentachloride (PCl₅). wikipedia.org This reagent is effective for converting hydroxyl groups or carbonyl groups in heterocyclic systems to chlorides.
For instance, the reaction of quinazolones with POCl₃ leads to the formation of the corresponding chloroquinazolines. nih.govresearchgate.net This transformation is believed to proceed through phosphorylation of the carbonyl oxygen, followed by nucleophilic attack of a chloride ion. nih.gov Similarly, in the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, 4-hydroxy-8-methylquinolin-2(1H)-one is treated with a mixture of phosphoryl chloride and phosphorus pentachloride.
The regioselectivity of the chlorination is crucial. In the case of this compound, the starting material would likely be the corresponding 4-hydroxy or 4-oxo derivative, which would direct the chlorination to the 4-position upon treatment with reagents like POCl₃.
| Chlorinating Agent | Substrate Type | Typical Conditions |
| Phosphoryl chloride (POCl₃) | Hydroxyquinolines, Quinolinones | Heating, often with PCl₅ or in a solvent like DMF. wikipedia.orgnih.gov |
| Phosphorus pentachloride (PCl₅) | Used in conjunction with POCl₃ | Enhances the chlorinating power of POCl₃. |
Formation of the 5-Keto Group in Dihydroquinolinone Scaffolds
The formation of the 5-keto group is an integral part of the primary cyclization strategy for creating the 7,8-dihydroquinolin-5(6H)-one scaffold. The synthesis fundamentally relies on building the pyridine (B92270) ring onto a pre-existing six-membered carbocyclic ring that already contains the functionality necessary to become the final keto group.
The key starting material is a cyclohexane-1,3-dione. This molecule provides the foundational C6-C5-C8-C7 portion of the final quinolinone, with one of its ketone groups ultimately becoming the 5-keto group. The reaction proceeds through a series of condensation and cyclization steps. For example, when reacting a cyclohexane-1,3-dione with a β-amino-αβ-unsaturated ketone (a vinylogous amide), the enamine derived from the dione (B5365651) attacks the electrophilic carbonyl carbon of the reaction partner. Subsequent dehydration and intramolecular cyclization, driven by the elimination of another water molecule, forges the dihydropyridine (B1217469) ring fused to the cyclohexane (B81311) ring. This process directly establishes the α,β-unsaturated ketone system within the newly formed heterocyclic portion, resulting in the characteristic 5-keto group of the 7,8-dihydroquinolin-5(6H)-one structure. rsc.org
The table below summarizes key synthetic approaches to the parent dihydroquinolinone scaffold.
| Starting Materials | Reagents/Conditions | Product | Reference |
| Cyclohexane-1,3-diones | β-amino-αβ-unsaturated aldehydes or ketones | Substituted 7,8-dihydroquinolin-5(6H)-ones | rsc.org |
| 3-Aminocyclohex-2-enones | β-ethoxy-αβ-unsaturated aldehydes or ketones | Substituted 7,8-dihydroquinolin-5(6H)-ones | rsc.org |
| 1,3-Diketone | Ammonium acetate, 1,1,3,3-tetraethoxypropane | 7,8-Dihydroquinoline-5(6H)-one | tandfonline.com |
Derivatization and Functionalization Approaches for this compound Analogues
The chlorine atom at the C-4 position of the quinolinone ring is a versatile functional handle for introducing a wide range of substituents, primarily through nucleophilic substitution reactions. mdpi.com The electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group activates the C-4 position, making it susceptible to attack by various nucleophiles.
Common derivatization strategies employed for related 4-chloroquinoline (B167314) systems, which are applicable to this compound, include:
Thiation: Reaction with thiourea (B124793) under fusion conditions can replace the chloro group with a sulfanyl (B85325) (thiol) group. mdpi.com This thiol can then be further functionalized, for example, through S-alkylation with alkyl halides to yield 4-alkylthio derivatives.
Hydrazination: Treatment with hydrazine (B178648) hydrate (B1144303), often in a solvent like dimethylformamide (DMF), leads to the formation of 4-hydrazinyl derivatives. mdpi.com
Azidation: The introduction of an azido (B1232118) group can be achieved by reacting the chloro derivative with sodium azide (B81097).
Amination: A wide variety of primary and secondary amines can displace the chloride to form 4-amino-substituted analogues. These reactions are fundamental in medicinal chemistry for building libraries of compounds. tandfonline.comfuture-science.comsemanticscholar.org
Metal-Mediated Cross-Coupling: Modern synthetic methods allow for carbon-carbon and carbon-heteroatom bond formation. For instance, mixed lithium-magnesium reagents can be used to generate organometallic intermediates from chloroquinolines, which can then react with various electrophiles to create functionalized derivatives. durham.ac.ukacs.org
The following table outlines potential derivatization reactions based on established chemistry for analogous 4-chloroquinolinone structures.
| Reagent | Conditions | Product Type | Reference |
| Thiourea | Fusion (e.g., 170–190 °C) | 4-Sulfanyl-7,8-dihydroquinolin-5(6H)-one | mdpi.com |
| Hydrazine hydrate | Reflux in DMF | 4-Hydrazinyl-7,8-dihydroquinolin-5(6H)-one | mdpi.com |
| Sodium azide | - | 4-Azido-7,8-dihydroquinolin-5(6H)-one | mdpi.com |
| Amines (R-NH₂) | Reflux in ethanol (B145695) or other solvents | 4-Amino(R)-7,8-dihydroquinolin-5(6H)-one | tandfonline.comfuture-science.comsemanticscholar.org |
| Alkanethiols (R-SH) | Base catalyst (e.g., sodium ethoxide) | 4-Alkylthio(R)-7,8-dihydroquinolin-5(6H)-one | mdpi.com |
These derivatization pathways provide extensive opportunities to modify the structure of this compound, enabling the synthesis of a diverse library of analogues for further investigation.
Advanced Spectroscopic and Structural Characterization of Dihydroquinolinone Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Assignments
No experimental ¹H NMR or ¹³C NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), and signal assignments for 4-Chloro-7,8-dihydroquinolin-5(6H)-one, were found. Such data would be essential for elucidating the precise arrangement of hydrogen and carbon atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data (Data Not Available)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
Table 2: ¹³C NMR Spectroscopic Data (Data Not Available)
| Chemical Shift (δ) ppm | Assignment |
|---|
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Specific IR absorption bands (ν) for this compound, which would confirm the presence of key functional groups such as the carbonyl (C=O) group of the ketone, the carbon-nitrogen (C-N) bond within the heterocyclic ring, and the carbon-chlorine (C-Cl) bond, could not be located.
Table 3: IR Spectroscopic Data (Data Not Available)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Information on the mass-to-charge ratio (m/z) of the molecular ion peak and the characteristic fragmentation pattern for this compound is not available. This analysis is crucial for confirming the molecular weight and understanding the compound's fragmentation pathways under ionization.
Table 4: Mass Spectrometry Data (Data Not Available)
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|
X-ray Diffraction for Crystalline Structure Elucidation
No published X-ray crystallographic data, including details on the crystal system, space group, and unit cell dimensions for this compound, was identified. This technique would provide definitive information on the three-dimensional arrangement of atoms and molecules in the solid state.
Elemental Compositional Verification
Experimentally determined elemental analysis data (e.g., percentages of Carbon, Hydrogen, Nitrogen, and Chlorine) for this compound, which would verify its empirical and molecular formula, is not documented in the available resources.
Computational Chemistry and Theoretical Modeling Applied to Dihydroquinolinone Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of quinolinone derivatives. These methods provide valuable information on molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of these compounds.
For instance, a study on 4-hydroxy-3-cyano-7-chloro-quinoline utilized DFT with the B3LYP functional and 6-311G(d,p) basis set to optimize the molecular geometry and calculate the vibrational frequencies. The theoretical calculations showed good agreement with experimental infrared (IR) spectral data, validating the computational approach. Such studies help in the precise assignment of spectral features and provide a detailed understanding of the molecule's vibrational modes.
DFT calculations are also employed to determine key electronic properties that govern reactivity. For a range of quinoline (B57606) derivatives, calculations at the B3LYP/6–31G'(d,p) level have been used to determine properties such as the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting how a molecule will interact with other reagents.
In a study of 6,7-dichloro-5,8-quinolinedione derivatives, DFT calculations were used to generate Molecular Electrostatic Potential (MEP) maps. These maps revealed that nucleophilic regions are localized near the nitrogen atom and carbonyl groups, indicating likely sites for electrophilic attack. The introduction of different substituents at the C2 position was shown to modulate these nucleophilic regions, thereby influencing the molecule's reactivity.
Table 1: Calculated Electronic Properties of a Quinoline Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.511 eV | Indicates electron-donating ability |
| LUMO Energy | -1.89 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.621 eV | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 4.2005 | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.3105 | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 0.2164 | Reciprocal of hardness, indicates reactivity |
Note: The data presented in this table is illustrative and based on calculations for 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal as a representative quinoline system.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface of a molecule and understand its dynamic behavior.
Conformational analysis of dihydroquinolinone systems can reveal the most stable arrangements of atoms and the energy barriers between different conformations. This is particularly important when bulky substituents are present, as they can introduce steric strain that forces the molecule into non-planar geometries. For example, an X-ray crystallographic and molecular modeling study of a novel antibacterial 8-chloroquinolone revealed that the N-1 aromatic substituent was significantly distorted out of the plane of the quinolone core. This distortion was attributed to steric repulsion between the chlorine atom at the C-8 position and the N-1 substituent. The study suggested that this highly strained conformation was a key factor in the compound's potent antibacterial activity.
Ligand-Receptor Interaction Studies (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a dihydroquinolinone derivative, might interact with a biological target, typically a protein or nucleic acid.
In the context of quinoline derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding modes. For instance, docking studies of various quinoline derivatives have been performed to evaluate their potential as HIV non-nucleoside reverse transcriptase inhibitors. These studies identified key interactions, such as hydrogen bonds with specific amino acid residues like LYS 101 and hydrophobic interactions with residues like TRP229, TYR 188, and PHE 227, within the allosteric site of the enzyme.
Similarly, molecular docking has been used to investigate the interaction of 6,7-dichloro-5,8-quinolinedione derivatives with the NQO1 enzyme. The results showed that these compounds bind within the active site and form hydrogen bonds with residues such as TYR126, as well as hydrophobic interactions with PHE178 and the FAD cofactor. The type and arrangement of these interactions were found to be dependent on the nature of the substituent at the C2 position.
In another study, docking of 8-substituted tryptanthrin (B1681603) analogues, which share a heterocyclic core, against the IDO1 protein receptor revealed binding energies as low as -11.73 kcal/mol, suggesting a strong binding affinity. These computational predictions correlated well with the in vitro anti-cancer activity of the compounds.
Table 2: Representative Molecular Docking Results for Quinoline Derivatives with Biological Targets
| Compound Series | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |
|---|---|---|---|
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | LYS 101, TRP229, TYR 188, PHE 227 | -9.96 to -10.67 |
| 6,7-dichloro-5,8-quinolinediones | NQO1 Enzyme | TYR126, PHE178, TYR128 | Not specified |
Note: The data in this table is compiled from studies on various quinoline and related heterocyclic derivatives to illustrate the application of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of newly designed molecules and for optimizing the structure of lead compounds to enhance their desired properties.
The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then generated to correlate these descriptors with the biological activity.
For quinolinone-based compounds, QSAR studies are crucial for rational drug design. For example, a structure-activity relationship (SAR) study, which is a qualitative component of QSAR, on a series of novel antibacterial 8-chloroquinolones revealed that a specific combination of a 1-(5-amino-2,4-difluorophenyl) group, a 7-(azetidin-1-yl) group, and an 8-Cl (or Br, or Me) group resulted in potent antibacterial activity. This SAR provides a roadmap for designing new analogues with potentially improved efficacy.
While a specific QSAR model for 4-Chloro-7,8-dihydroquinolin-5(6H)-one is not documented, the principles of QSAR would be applied by synthesizing and testing a series of related dihydroquinolinones with variations at different positions of the scaffold. The resulting data would then be used to build a predictive model to guide the synthesis of more potent and selective compounds.
Applications of Dihydroquinolinone and Chloroquinoline Scaffolds in Medicinal Chemistry Research
Role as a Privileged Scaffold for Rational Drug Design and Discovery
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of providing ligands for diverse receptors. nih.gov Dihydroquinolinone and chloroquinoline are quintessential examples of such scaffolds. Their rigid, bicyclic nature provides a three-dimensional arrangement of substituents that can be tailored to interact with the specific binding pockets of various biological targets. nih.govnih.govnih.gov This inherent versatility makes them ideal starting points for the rational design of new drugs. nih.govnih.gov
The quinoline (B57606) nucleus itself is a key component in numerous natural products and synthetic drugs, exhibiting a broad range of pharmacological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. nih.govnih.gov Medicinal chemists exploit these scaffolds by creating libraries of derivatives with diverse functional groups and then screening them against various biological targets. nih.gov This approach has proven fruitful in identifying novel bioactive molecules with potential therapeutic applications. The ability to systematically modify the scaffold allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enhancing its efficacy and reducing potential side effects. nih.govnih.gov The chloroquinoline scaffold, for instance, has been a cornerstone in the development of antimalarial drugs, and its derivatives continue to be explored for new therapeutic indications. nih.gov Similarly, the dihydroquinolinone core is present in a wide array of biologically active compounds, underscoring its importance in drug discovery.
Development of Antimicrobial Agents
The dihydroquinolinone and chloroquinoline scaffolds have been extensively utilized in the quest for new antimicrobial agents to combat bacterial, mycobacterial, and parasitic infections.
Antibacterial Activity Studies
Derivatives of both dihydroquinolinone and chloroquinoline have demonstrated significant potential as antibacterial agents. Researchers have synthesized and evaluated numerous analogues against a variety of Gram-positive and Gram-negative bacteria. For instance, a series of 7-((4-chloro-6-((3-fluoro-4-morpholinoaryl)amino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and tested for their antimicrobial activity. Some of these compounds showed moderate activity against bacterial strains. icm.edu.pl In another study, novel quinoline derivatives were designed as peptide deformylase (PDF) inhibitors and showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 2 | Bacillus cereus | 3.12 | researchgate.net |
| Compound 6 | Staphylococcus aureus | 6.25 | researchgate.net |
| Compound 8a | Escherichia coli | 500 | icm.edu.pl |
| Compound 8a | Pseudomonas aeruginosa | 1000 | icm.edu.pl |
| Quinolone-based dihydrotriazine 93a-c | S. aureus | 2 | biointerfaceresearch.com |
| Quinolone-based dihydrotriazine 93a-c | E. coli | 2 | biointerfaceresearch.com |
Antitubercular Activity Studies
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The chloroquinoline and dihydroquinolinone scaffolds have emerged as promising starting points for the synthesis of novel antitubercular compounds. A series of 2,3-disubstituted quinazolinone derivatives, which share a similar heterocyclic core, were synthesized and showed significant activity against M. tuberculosis. nih.gov Similarly, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have been synthesized and evaluated for their anti-tubercular efficacy, with some compounds showing moderate activity against M. tuberculosis H37Rv. samipubco.com
| Compound | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinazolinone 3l | M. tuberculosis H37Rv | 2 | nih.gov |
| Quinazolinone 3m | M. tuberculosis H37Rv | 2 | nih.gov |
| Quinazolinone 3k | M. tuberculosis H37Rv | 4 | nih.gov |
| Quinazolinone 3k | MDR M. tuberculosis | 16 | nih.gov |
| Chloroquinoline 4e | M. tuberculosis H37Rv | Moderate Activity | samipubco.com |
| Chloroquinoline 4f | M. tuberculosis H37Rv | Moderate Activity | samipubco.com |
Antimalarial Activity Studies
The 4-aminoquinoline (B48711) scaffold, with chloroquine (B1663885) as its most famous representative, has been a cornerstone of antimalarial therapy for decades. However, the widespread emergence of chloroquine-resistant Plasmodium falciparum has necessitated the development of new agents. Researchers have focused on modifying the chloroquinoline scaffold to overcome resistance. For example, hybrid molecules combining the 7-chloroquinoline (B30040) moiety with other pharmacophores have been designed and synthesized, with some showing potent activity against chloroquine-resistant strains. researchgate.netmdpi.com Dihydroquinazolinone derivatives have also been investigated for their anti-plasmodium activity, with some compounds showing efficacy against both the liver and blood stages of the malaria parasite.
| Compound | Plasmodium Strain | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Chloroquine-sulfadoxine hybrid 75 | P. falciparum (W2, CQR) | 0.09 | mdpi.com |
| Chloroquine-atorvastatin hybrid 83 | P. falciparum (W2, CQR) | 0.40 | mdpi.com |
| 7-Chloroquinoline derivative 3a | P. falciparum | More active than quinine | researchgate.net |
| 7-Chloroquinoline derivative 3b | P. falciparum | Excellent activity | researchgate.net |
| Pyronaridine | P. falciparum | 0.0038 | nih.gov |
| Amodiaquine | P. falciparum | 0.012 | nih.gov |
Research in Anticancer Agent Design
The dihydroquinolinone and chloroquinoline scaffolds have also been extensively investigated for their potential as anticancer agents. Their ability to interact with various biological targets implicated in cancer progression makes them attractive candidates for the development of new chemotherapeutics.
Target Enzyme Inhibition Studies
A key strategy in modern anticancer drug design is the targeted inhibition of enzymes that are crucial for the growth and survival of cancer cells. Both dihydroquinolinone and chloroquinoline derivatives have been shown to inhibit a range of enzymes involved in cancer-related pathways.
Carbonic Anhydrase: Certain sulfonamide-dihydroquinolinone hybrids have shown inhibitory activity against carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression. researchgate.net
Tyrosine Kinases: The quinoline scaffold is a well-established framework for the development of tyrosine kinase inhibitors. nih.gov These enzymes play a critical role in cell signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
Other Enzymes: Dihydroquinolinone and chloroquinoline derivatives have also been investigated as inhibitors of other enzymes relevant to cancer, such as MetAP-2 (methionine aminopeptidase (B13392206) 2), which is involved in angiogenesis, and NMT (N-myristoyltransferase), which plays a role in signal transduction. Furthermore, some derivatives have been studied for their ability to inhibit NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme involved in the detoxification of quinones and the activation of certain anticancer drugs. The dihydroquinoline scaffold has also been explored for its potential to inhibit enzymes like Glycogen Synthase Kinase-3β (GSK-3β). nih.gov
| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Sulfonamide-dihydroquinolinone 7 | Carbonic Anhydrase IX | 253 ± 12 nM | researchgate.net |
| Diazepino-quinoline 102 | GSK-3β | 0.114 µM | nih.gov |
| Quinoline-based derivative 8h | α-glucosidase | 38.2 ± 0.3 µM | nih.gov |
| Quinoline-based derivative 8n | α-glucosidase | 79.9 ± 1.2 µM | nih.gov |
| Quinoline-based derivative 8o | α-glucosidase | 65.5 ± 0.7 µM | nih.gov |
Apoptosis Induction and Cell Cycle Modulation
The ability to induce apoptosis, or programmed cell death, and to modulate the cell cycle are critical mechanisms for anticancer agents. Dihydroquinolinone and chloroquinoline derivatives have demonstrated significant potential in this regard.
Research into various tetrahydroquinolinone derivatives has shown their capacity to trigger apoptotic pathways in cancer cells. For example, one study revealed that a series of novel 8-phenyltetrahydroquinolinone derivatives could induce cell cycle arrest at the G2/M phase, subsequently leading to apoptosis through both intrinsic and extrinsic pathways in lung cancer cells. nih.govjohnshopkins.edu This process is often mediated by the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis. Certain tetrahydroquinolinone derivatives have been shown to activate effector caspases-3 and 7, key executioners of the apoptotic process. nih.gov
Furthermore, some 2-aminodihydroquinoline analogs have been identified as pro-apoptotic agents that can arrest the cell cycle at the G2/M checkpoint in breast adenocarcinoma cells. researchgate.net The chloroquinoline scaffold also plays a crucial role in these anticancer mechanisms. Chloroquine itself has been shown to induce G2/M phase cell cycle arrest and apoptosis in human breast cancer cells. researchgate.net This is associated with the modulation of various proteins involved in cell cycle regulation and a decrease in the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net The induction of apoptosis by these scaffolds is a complex process involving the regulation of multiple cellular signals and proteins. For instance, some quinoline analogs have been found to activate caspase-3 and caspase-8, leading to cell death. nih.gov
Antiproliferative Activity against Various Cancer Cell Lines
The dihydroquinolinone and chloroquinoline scaffolds are fundamental components of numerous compounds exhibiting potent antiproliferative activity against a wide spectrum of cancer cell lines. The cytotoxic effects of these derivatives have been extensively studied, with many compounds demonstrating low micromolar to nanomolar efficacy.
For instance, novel 8-phenyltetrahydroquinolinone derivatives have shown significant cytotoxicity towards colon (HTC-116) and lung (A549) cancer cell lines. nih.govresearchgate.net Similarly, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have demonstrated potent inhibition of various cancer cell lines, including lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29), with IC50 values in the low micromolar range. mdpi.com
Hybrid molecules incorporating the chloroquinoline moiety have also been developed and tested. For example, 7-chloro-4-aminoquinoline-benzimidazole hybrids have displayed strong cytotoxic activity against several tumor cell lines, including colorectal adenocarcinoma (CaCo-2), breast adenocarcinoma (MCF-7), and various leukemia and lymphoma cell lines (CCRF-CEM, Hut78, THP-1, and Raji), with GI50 values ranging from 0.4 to 8 µM. mdpi.commdpi.com The antiproliferative potential of these scaffolds is further highlighted by the broad-spectrum efficacy of certain quinoline derivatives against the NCI-60 panel of human cancer cell lines. nih.gov
The following table summarizes the in vitro cytotoxic activity of various dihydroquinolinone and chloroquinoline derivatives against a selection of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Cell Line Origin | IC50/GI50 (µM) |
|---|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 | Colon Carcinoma | ~13 |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 | Lung Carcinoma | Significant Decrease in Viability |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 | Lung Carcinoma | 4.9 ± 0.7 |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c) | A-431 | Skin Carcinoma | 2.0 ± 0.9 |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c) | HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 5d) | CCRF-CEM | Leukemia | 0.4 - 8 |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 8d) | Hut78 | T-cell lymphoma | 0.4 - 8 |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 12d) | THP-1 | Leukemia | 0.4 - 8 |
| Dihydro-6H-quinoline-5-one derivatives | HeLa | Cervical Cancer | Profound Cytotoxicity |
Investigation in Neurological and Other Therapeutic Areas (e.g., Antidepressant Potential)
Beyond their applications in oncology, dihydroquinolinone and chloroquinoline scaffolds have been explored for their potential in treating neurological disorders and other diseases. The versatility of these chemical structures allows for their interaction with a variety of biological targets within the central nervous system (CNS).
One area of investigation is their potential as antidepressant agents. A study focused on a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives identified compounds with antidepressant-like activity. nih.gov Specifically, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride demonstrated effects in preclinical models of depression, suggesting its potential as a novel antidepressant. nih.gov The proposed mechanism of action for these compounds involves agonism at sigma receptors. nih.gov
Furthermore, the neuroprotective potential of quinoline derivatives is an active area of research. nih.gov These compounds are being investigated for their ability to mitigate neuronal damage and dysfunction in the context of neurodegenerative diseases. The core quinoline structure is present in several approved drugs and is being explored for its utility against conditions like Alzheimer's disease. nih.govnih.gov Additionally, certain 1,4-dihydroquinoline (B1252258) derivatives have been designed as carriers for specific brain delivery of neuroactive drugs, highlighting their potential to overcome the blood-brain barrier. iaea.org The inhibitory effects of some chloroquinoline derivatives, such as clioquinol, on nerve growth factor-induced cellular processes also point to their complex interactions within the nervous system. nih.gov
Structure-Activity Relationship (SAR) Insights for Optimized Biological Performance and Target Specificity
The development of potent and selective therapeutic agents based on dihydroquinolinone and chloroquinoline scaffolds heavily relies on understanding their structure-activity relationships (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound to identify key features responsible for its biological activity and to optimize its performance.
For chloroquinoline derivatives, SAR studies have been crucial in the development of antimalarial drugs. These studies have shown that the presence and position of the chlorine atom on the quinoline ring are critical for activity. For instance, in the context of 4-aminoquinoline antimalarials, a chlorine atom at the 7-position is essential for high potency. youtube.com Modifications to the side chain at the 4-position also significantly impact efficacy and can modulate drug resistance. youtube.com
In the realm of anticancer research, SAR analyses of quinoline derivatives have provided valuable insights. For example, in a series of 2-arylvinylquinolines, substitutions on both the quinoline ring and the aryl group were found to significantly influence their antiplasmodial activity, which can often be correlated with anticancer effects. nih.gov The introduction of fluorine or chlorine atoms at specific positions on the aryl ring led to enhanced potency. nih.gov Similarly, for 4-anilinoquinazoline (B1210976) EGFR inhibitors, modifications at the 6- and 7-positions of the quinazoline (B50416) ring and on the aniline (B41778) portion were systematically explored to optimize their inhibitory activity against cancer cell lines. nih.gov
The optimization of these scaffolds also extends to improving their pharmacokinetic properties. For instance, structural modifications can be made to enhance solubility, metabolic stability, and bioavailability, which are crucial for the development of effective drugs. The strategic placement of functional groups can also fine-tune the compound's interaction with its biological target, leading to increased specificity and reduced off-target effects. For example, in the development of glyoxalase-I inhibitors based on a quinoline scaffold, the inclusion of an 8-hydroxyquinoline (B1678124) moiety was found to be significant for inhibitory activity. johnshopkins.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
